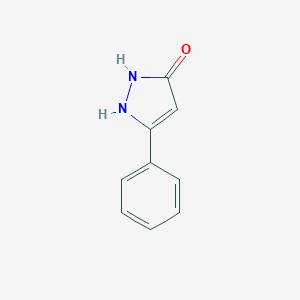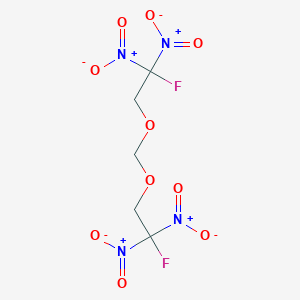
Bis-(2-fluoro-2,2-dinitroethoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of bis(2-fluoro-2,2-dinitroethoxy)methane can be achieved through several methods. One common approach involves the addition of alcohols to epoxides, the interaction of fluoroolefins and alcohols with formaldehyde, and transesterification . Another method includes the electrochemical fluorination process . Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Bis-(2-fluoro-2,2-dinitroethoxy)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Bis-(2-fluoro-2,2-dinitroethoxy)methane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds . In the industrial sector, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of bis(2-fluoro-2,2-dinitroethoxy)methane involves its interaction with molecular targets and pathways within a system . The compound’s fluoro and dinitro groups play a crucial role in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert their effects on target molecules .
Comparison with Similar Compounds
Bis-(2-fluoro-2,2-dinitroethoxy)methane can be compared with other similar compounds, such as difluoro-bis(2-fluoro-2,2-dinitroethoxy)methane and 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine . These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
CAS No. |
17003-79-1 |
|---|---|
Molecular Formula |
C5H6F2N4O10 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
1-fluoro-2-[(2-fluoro-2,2-dinitroethoxy)methoxy]-1,1-dinitroethane |
InChI |
InChI=1S/C5H6F2N4O10/c6-4(8(12)13,9(14)15)1-20-3-21-2-5(7,10(16)17)11(18)19/h1-3H2 |
InChI Key |
WSZPRLKJOJINEP-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |
Key on ui other cas no. |
17003-79-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


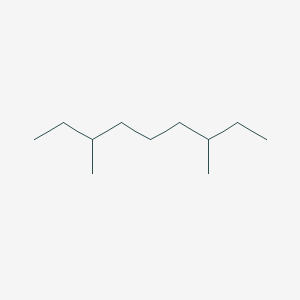

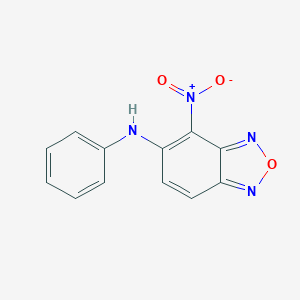

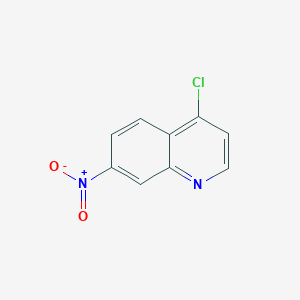
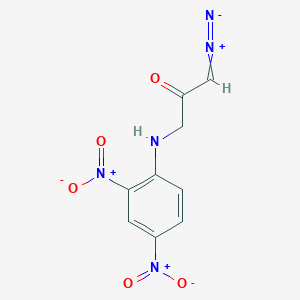
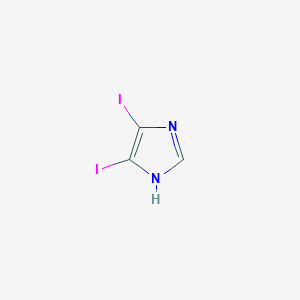


![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
